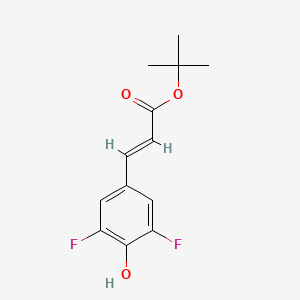
3-(4-Methyl-2-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
Vue d'ensemble
Description
This compound, also known as MMPI, has a CAS Number of 896989-02-9 . It has a molecular weight of 267.28 and is typically in the form of a powder . The IUPAC name for this compound is 3-[4-methyl-2-(4-morpholinyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O4/c1-8-9(2-3-10(16)17)11(18)14-12(13-8)15-4-6-19-7-5-15/h2-7H2,1H3,(H,16,17)(H,13,14,18) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .Applications De Recherche Scientifique
Cancer Treatment
This compound has been explored for its potential use in cancer therapy. It’s structurally related to molecules that have shown activity against certain cancer cell lines. For example, compounds with morpholin-4-yl groups have been used in the synthesis of kinase inhibitors like Alectinib, which are crucial in treating cancers like non-small cell lung cancer (NSCLC) that are positive for anaplastic lymphoma kinase (ALK) .
PI3Kβ Inhibition
In biochemistry, derivatives of this compound have been optimized as PI3Kβ inhibitors. These inhibitors play a significant role in targeting PTEN-deficient prostate cancer cell lines, offering a pathway for developing new cancer treatments .
Antiviral and Antimicrobial Activity
Molecules containing the morpholin-4-yl group have been associated with diverse biological activities, including antiviral and antimicrobial effects. This suggests that the compound could be a valuable scaffold for developing new treatments against infectious diseases .
Organic Synthesis
The compound’s structure is conducive to chemical modifications, making it a valuable intermediate in organic synthesis. It can be used to create various heterocyclic compounds that are essential in pharmaceutical manufacturing and other chemical industries .
Pharmacological Research
In pharmacology, the compound’s derivatives can be used to study the interaction with biological targets, such as enzymes and receptors. This can lead to the development of new drugs with improved efficacy and reduced side effects .
Chemical Engineering
In the field of chemical engineering, this compound could be used in process optimization and the development of new synthetic routes. Its properties might help in creating more efficient and environmentally friendly production processes .
Kinase Inhibitor Development
The compound is related to structures used in the development of kinase inhibitors. These inhibitors are crucial in the treatment of various diseases, including cancer, by blocking specific enzyme activities that promote disease progression .
Prodrug Formulation
Due to its modifiable structure, the compound could be used in the design of prodrugs. Prodrugs are inactive derivatives of active drugs that can be metabolized in the body to release the active agent, potentially leading to better drug delivery systems .
Propriétés
IUPAC Name |
3-(4-methyl-2-morpholin-4-yl-6-oxo-1H-pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-8-9(2-3-10(16)17)11(18)14-12(13-8)15-4-6-19-7-5-15/h2-7H2,1H3,(H,16,17)(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSWXSUTQUVYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCOCC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-2-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



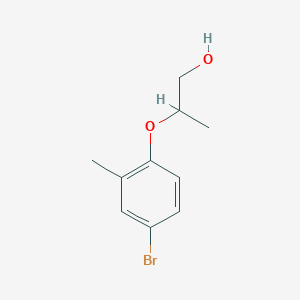
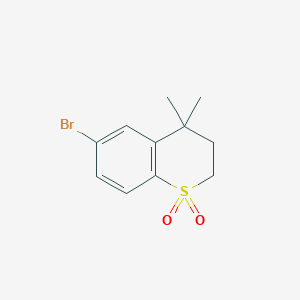

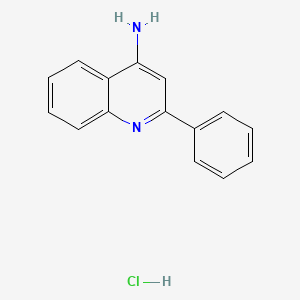


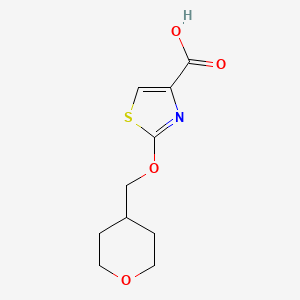
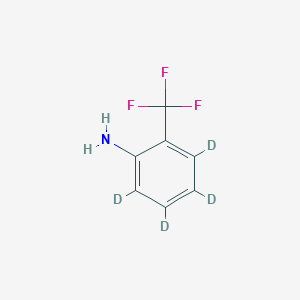

![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)



